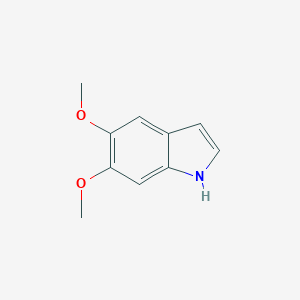

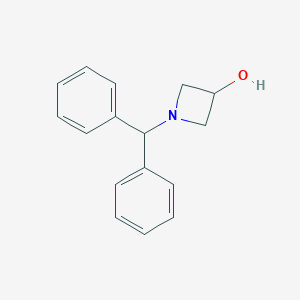

1-Benzhydrylazetidin-3-ol

Vue d'ensemble

Description

1-Benzhydrylazetidin-3-ol, also known as BHA or benzhydrol, is an organic compound belonging to the group of heterocyclic compounds. It is an important intermediate in the synthesis of various pharmaceuticals, dyes and other organic compounds. BHA has a wide range of applications in the fields of chemistry, biochemistry, pharmacology and material science. Its synthesis method and mechanism of action are well known and it has been used in a variety of scientific research applications.

Applications De Recherche Scientifique

Synthèse des 3-aminoazétidines

1-Benzhydrylazetidin-3-ol : est un intermédiaire clé dans la synthèse des 3-aminoazétidines, qui sont des composés souvent présents dans les agents thérapeutiques. Le processus de synthèse efficace en deux étapes implique la réaction avec le chlorure de méthanesulfonyle, suivie d'une amination, ce qui donne l'aminoazétidine sous forme de sel de monoacétate .

Développement de composés thérapeutiques

La capacité du composé à se transformer en diverses azétidines substituées en fait un élément précieux pour le développement de nouvelles molécules thérapeutiques. Ces transformations comprennent la création de 3-alcoxyde, 3-bromure, 3-cyano et 3-acide carboxylique azétidines, qui peuvent être modifiées davantage pour des applications pharmaceutiques .

Recherche et développement chimique

En R&D chimique, This compound sert de point de départ pour la synthèse de composés à base d'azétidine. Sa réactivité permet d'explorer de nouvelles voies chimiques et de développer des méthodes de synthèse évolutives pour des molécules complexes .

Applications en science des matériaux

La polyvalence structurelle du This compound peut être exploitée en science des matériaux pour créer des polymères aux propriétés uniques. La sensibilité du cycle azétidine aux conditions hydrolytiques peut conduire à des réactions de polymérisation dans des conditions spécifiques .

Chimie analytique

En chimie analytique, les dérivés du This compound peuvent être utilisés comme étalons ou réactifs dans les méthodes chromatographiques pour identifier ou quantifier les substances dans un échantillon, ce qui facilite l'analyse de mélanges chimiques complexes .

Recherche en sciences de la vie

Le rôle du composé dans la synthèse de molécules bioactives en fait un outil important dans la recherche en sciences de la vie. Il peut être utilisé pour étudier les voies biologiques et l'interaction de nouveaux médicaments avec les cibles biologiques .

Optimisation de la synthèse chimique

This compound : est utilisé dans l'optimisation des processus de synthèse chimique. Ses réactions peuvent être affinées pour augmenter le rendement, réduire les sous-produits et améliorer l'efficacité globale de la synthèse de composés médicinaux .

Chimie de l'environnement

En chimie de l'environnement, le composé peut être utilisé pour synthétiser des marqueurs ou des traceurs qui aident à suivre les polluants environnementaux et à étudier leur comportement et leur dégradation dans différents écosystèmes .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 1-Benzhydrylazetidin-3-ol is the Cytochrome P450 3A4 (CYP 3A4) enzyme . This enzyme plays a crucial role in the metabolism of a variety of drugs and xenobiotics.

Mode of Action

This compound acts as an inhibitor of the CYP 3A4 enzyme . By binding to this enzyme, it prevents the enzyme from metabolizing other substances, which can affect the efficacy and toxicity of certain drugs.

Biochemical Pathways

The inhibition of the CYP 3A4 enzyme by this compound affects the drug metabolism pathway . This can lead to increased levels of certain drugs in the body, potentially enhancing their therapeutic effects or causing adverse reactions.

Pharmacokinetics

Its ability to inhibit the cyp 3a4 enzyme suggests that it may affect theAbsorption, Distribution, Metabolism, and Excretion (ADME) properties of other drugs . This could impact the bioavailability of these drugs, altering their therapeutic effects.

Result of Action

At the molecular level, this compound binds to the CYP 3A4 enzyme, inhibiting its activity . This can lead to changes in the cellular concentrations of drugs metabolized by this enzyme. The specific effects would depend on the particular drugs involved.

Analyse Biochimique

Biochemical Properties

1-Benzhydrylazetidin-3-ol has been identified as a potential inhibitor of the enzyme CYP 3A4 . CYP 3A4 is a member of the cytochrome P450 family of enzymes, which are involved in the metabolism of a variety of substances, including drugs and toxins. The interaction between this compound and CYP 3A4 could potentially influence the metabolism of substances that are substrates for this enzyme.

Molecular Mechanism

It is known to interact with the enzyme CYP 3A4 . This interaction could potentially involve binding interactions with the enzyme, leading to inhibition of its activity. This could result in changes in the metabolism of substances that are substrates for CYP 3A4, potentially leading to changes in gene expression and cellular function.

Metabolic Pathways

Given its role as a potential inhibitor of CYP 3A4, it could potentially influence the metabolism of substances that are substrates for this enzyme .

Propriétés

IUPAC Name |

1-benzhydrylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAJXKGUZYDTHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20940050 | |

| Record name | 1-(Diphenylmethyl)azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18621-17-5 | |

| Record name | 1-Benzhydrylazetidin-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18621-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 18621-17-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Diphenylmethyl)azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key improvements in the synthesis of 1-benzhydrylazetidin-3-ol?

A: Recent research has led to an improved, one-pot synthesis of this compound []. This method offers several advantages:

- Purity: The optimized process minimizes impurities, resulting in a product with a purity of 99.3 area % [].

- Yield: This method boasts a high yield of 80% [], making it commercially viable.

Q2: Can you describe an efficient route to synthesize 3-amino-1-benzhydrylazetidine from this compound?

A: Yes, a two-step synthesis of 3-amino-1-benzhydrylazetidine starting from this compound has been reported [].

Q3: Is there any information available on the theoretical properties of this compound?

A: While experimental data on the physicochemical properties of this compound is limited in the provided literature, one study mentions investigating the molecule using time-dependent density functional theory (TD-DFT) analysis []. This type of analysis can provide insights into:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide](/img/structure/B14697.png)

![Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate](/img/structure/B14726.png)

![6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B14734.png)

![Acetic acid, [(4-aminophenyl)amino]oxo-](/img/structure/B14738.png)